

Overcoming carbocation rearrangement in Friedel-Crafts alkylation for isobutylbenzene synthesis

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Compound of Interest

Compound Name: 1-(1-Chloroethyl)-4-isobutylbenzene

Cat. No.: B3054820

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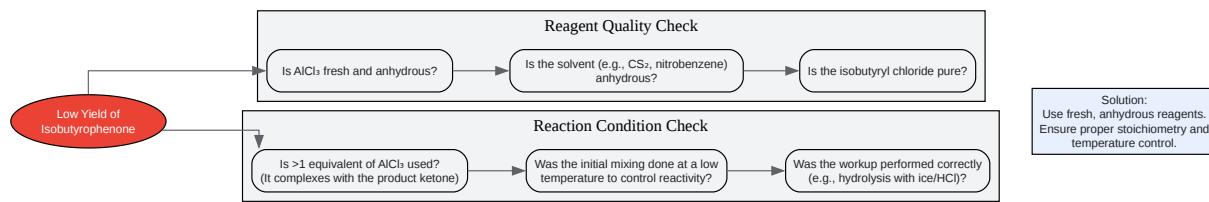
Technical Support Center: Isobutylbenzene Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during the synthesis of isobutylbenzene, with a specific focus on avoiding carbocation rearrangement in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: Why does direct Friedel-Crafts alkylation of benzene with isobutyl chloride predominantly yield tert-butylbenzene instead of the desired isobutylbenzene?

A: Direct Friedel-Crafts alkylation fails to produce isobutylbenzene in high yield due to the rearrangement of the carbocation intermediate. The reaction, catalyzed by a Lewis acid like aluminum chloride (AlCl_3), initially forms a primary carbocation from isobutyl chloride. This primary carbocation is unstable and rapidly rearranges via a 1,2-hydride shift to a much more stable tertiary carbocation.^[1] The benzene ring then attacks this rearranged tertiary carbocation, leading to tert-butylbenzene as the major product.^[2]

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References

- 1. ocw.mit.edu [ocw.mit.edu]
- 2. homework.study.com [homework.study.com]
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